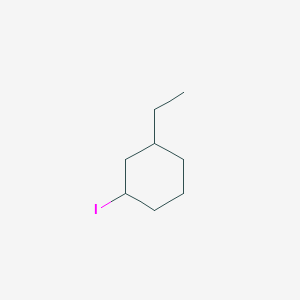

3-Ethylcyclohexyl iodide

Description

3-Ethylcyclohexyl iodide is an alkyl iodide derivative featuring a cyclohexane ring substituted with an ethyl group at the 3-position and an iodine atom.

Properties

Molecular Formula |

C8H15I |

|---|---|

Molecular Weight |

238.11 g/mol |

IUPAC Name |

1-ethyl-3-iodocyclohexane |

InChI |

InChI=1S/C8H15I/c1-2-7-4-3-5-8(9)6-7/h7-8H,2-6H2,1H3 |

InChI Key |

MYXYNSUWWBJKAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares 3-ethylcyclohexyl iodide with structurally related iodides:

Key Observations :

- Molecular Weight : 3-Ethylcyclohexyl iodide’s molecular weight (~238 g/mol) is intermediate between ethyl iodide (156 g/mol) and 2-ethylhexyl iodide (240 g/mol). The cyclohexyl ring contributes to increased mass compared to linear analogs.

- Boiling Point : Cyclohexyl derivatives typically exhibit higher boiling points than linear alkyl iodides due to increased van der Waals interactions. For example, ethyl iodide boils at 72°C , while 2-ethylhexyl iodide (a branched analog) boils at 103°C under reduced pressure .

Chemical Reactivity

Nucleophilic Substitution

- Ethyl iodide (C₂H₅I) : Undergoes rapid SN2 reactions due to minimal steric hindrance. Used as an alkylating agent in organic synthesis .

- 3-Ethylcyclohexyl iodide : The cyclohexyl ring introduces steric hindrance, likely slowing SN2 mechanisms. Reactivity may resemble tertiary alkyl halides, favoring elimination (E2) over substitution.

- Methyl iodide (CH₃I) : Highly reactive in SN2 reactions; used as a methylating agent in atmospheric chemistry studies .

Environmental Stability

Q & A

Q. How can researchers optimize the synthesis of 3-Ethylcyclohexyl iodide to ensure high purity and yield?

- Methodological Answer : Synthesis optimization involves selecting appropriate alkylation agents (e.g., cyclohexene derivatives) and iodide sources (e.g., HI or KI/I₂ systems). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be systematically varied. For purification, column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) or recrystallization in ethanol can isolate the product. Characterization via NMR (¹H/¹³C) and GC-MS ensures structural confirmation and purity >95% . Kinetic studies using UV-Vis spectroscopy or TLC monitoring can refine reaction timelines.

Q. What spectroscopic techniques are most reliable for characterizing 3-Ethylcyclohexyl iodide, and how should data be interpreted?

- Methodological Answer : ¹H NMR is critical for identifying the ethyl group’s triplet (~1.2 ppm) and cyclohexyl proton splitting patterns. ¹³C NMR distinguishes the iodine-bearing carbon (δ ~20-30 ppm). IR spectroscopy confirms C-I stretches (500-600 cm⁻¹). Mass spectrometry (EI or ESI) should show molecular ion peaks at m/z 238 (C₈H₁₅I). Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities in stereoelectronic effects .

Q. How can researchers address solubility challenges of 3-Ethylcyclohexyl iodide in polar solvents during reaction design?

- Methodological Answer : Use mixed-solvent systems (e.g., DCM/THF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility. Pre-saturate solvents with inert gases (N₂/Ar) to prevent iodide oxidation. Solubility parameters (Hansen or Hildebrand) should guide solvent selection .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the nucleophilic substitution pathways of 3-Ethylcyclohexyl iodide?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or Hammett plots to differentiate SN1/SN2 mechanisms. Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) paired with X-ray crystallography (as in HgI₂ studies ) can reveal transition-state geometries. Computational modeling (MD/DFT) quantifies steric effects from the ethyl group on reaction rates.

Q. How do steric and electronic effects of the ethyl group influence the reactivity of 3-Ethylcyclohexyl iodide in cross-coupling reactions?

- Methodological Answer : Compare reactivity with analogous compounds (e.g., 3-methyl or unsubstituted cyclohexyl iodides) in Suzuki-Miyaura or Ullmann couplings. Use Hammett σ* constants to correlate substituent effects with coupling efficiency. XPS or XANES can probe electronic environments around iodine . Statistical analysis (ANOVA) of yields under varied conditions identifies dominant factors .

Q. What strategies mitigate data contradictions in crystallographic studies of 3-Ethylcyclohexyl iodide derivatives?

- Methodological Answer : Ensure high-resolution X-ray data (≤0.8 Å) to resolve disorder in the ethyl group. Use low-temperature crystallography (100 K) to minimize thermal motion artifacts. Compare powder diffraction patterns with single-crystal data to detect polymorphism. Cross-reference with computational lattice energy minimizations (e.g., PLATON or Mercury software) .

Methodological and Analytical Considerations

Q. How should researchers design experiments to evaluate the environmental stability of 3-Ethylcyclohexyl iodide?

Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicological studies of 3-Ethylcyclohexyl iodide?

- Methodological Answer : Apply probit or logit regression models to calculate LD₅₀/LC₅₀ values. Use Bayesian hierarchical models to account for interspecies variability. Validate assumptions via residual plots and Kolmogorov-Smirnov tests. Report confidence intervals and p-values with Bonferroni corrections for multiple comparisons .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for 3-Ethylcyclohexyl iodide?

- Methodological Answer : Document all parameters (e.g., stirring rate, solvent grade, drying time). Use IUPAC nomenclature and CAS registry numbers for reagents. Publish raw NMR/FID files and crystallographic CIFs in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are best practices for presenting conflicting spectral data in publications?

- Methodological Answer :

Include error margins for peak assignments (e.g., ±0.05 ppm for NMR). Annotate spectra with proposed splitting patterns and coupling constants. Use comparative tables to highlight discrepancies with literature. Discuss potential sources of error (e.g., solvent impurities, baseline drift) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.